molecular formula C15H18BF3O2 B2899676 (E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane CAS No. 1073354-88-7

(E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Cat. No.: B2899676
CAS No.: 1073354-88-7
M. Wt: 298.11
InChI Key: RYHKLBBQXCSAQZ-CMDGGOBGSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane ( 1073354-88-7 ) is a high-purity chemical compound offered for research and development purposes. This organoboron reagent has a molecular formula of C 15 H 18 BF 3 O 2 and a molecular weight of 298.11 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment, with a recommended storage temperature of 2-8°C to maintain stability . The compound is exclusively intended for research applications and is not approved for use in diagnostics, therapeutics, or any human or veterinary contexts. Researchers should consult the safety data sheet prior to use. This compound is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment. The product is available for global shipping from various stock locations . For a complete listing of precautionary statements and handling instructions, please refer to the product's safety data sheet.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)9-8-11-6-5-7-12(10-11)15(17,18)19/h5-10H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHKLBBQXCSAQZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and research findings.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H18BF3O2
  • Molecular Weight : 298.11 g/mol
  • CAS Number : 1073354-88-7

Structural Characteristics

The compound features a dioxaborolane ring that enhances its reactivity and potential interactions with biological targets. The trifluoromethyl group is known for imparting unique electronic properties that can influence the compound's biological behavior.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular metabolism and promoting oxidative stress.

Case Study: Apoptosis Induction

A study demonstrated that a related dioxaborolane compound induced apoptosis in human cancer cell lines through the activation of caspases and the release of cytochrome c from mitochondria. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Trifluoromethyl groups are known to enhance the lipophilicity of compounds, potentially improving membrane permeability and thus their effectiveness against bacterial strains.

Research Findings

In vitro studies have shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Dioxaborolanes have been reported to inhibit various enzymes involved in metabolic pathways.

Example: Aldose Reductase Inhibition

Research indicates that dioxaborolanes can inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition may help mitigate complications associated with diabetes by preventing the accumulation of sorbitol in cells.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS
AntimicrobialDisrupts bacterial membranes
Enzyme inhibitionInhibits aldose reductase

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural and functional differences between the target compound and analogous boronate esters:

Compound Name Molecular Formula MW (g/mol) Substituent Key Properties Applications
(E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane C₁₅H₁₈BF₃O₂ 298.11 3-CF₃ (meta) High reactivity in cross-couplings; electron-deficient boronate Organic synthesis, pharmaceuticals
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₇BF₂O₂ 266.10 3,5-F₂ (di-fluoro) Moderate reactivity; enhanced solubility in polar solvents Fluorinated materials, agrochemicals
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane C₁₄H₁₇BO₂ 228.09 Unsubstituted styryl Baseline reactivity; widely used in general Suzuki reactions Polymer chemistry, ligand synthesis
STBPin (Styrylphenyl boronate probe) C₁₆H₁₉BO₂ 254.13 Styrylphenyl Fluorescence properties; H₂O₂ sensitivity Hydrogen peroxide detection in biosystems
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane C₁₃H₁₆BF₃O₂ 272.08 4-CF₃ (para) High stability; para-substitution reduces steric hindrance Electronic materials, catalysis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane, and how does stereoselectivity arise?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling between bis(pinacolato)diboron and 3-(trifluoromethyl)styrene derivatives under inert conditions (N₂/Ar) . Hydroboration of alkynyl precursors with dicyclohexylborane (Cy₂BH) also yields stereoselective alkenyl boronates, favoring the E-isomer due to steric hindrance during boron addition .
  • Key Parameters : Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent (THF or dioxane), and temperature (60–100°C) critically influence yield (60–85%) and stereopurity (>95% E) .

Q. How can the E-configuration of the styryl group be confirmed experimentally?

  • Analytical Techniques :

  • ¹H NMR : Coupling constants (J = 16–18 Hz for trans-vinylic protons) confirm the E-geometry .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the trifluoromethyl group and boronate ring .
  • IR/Raman Spectroscopy : Differentiates E/Z isomers via C=C stretching frequencies (1620–1680 cm⁻¹) .

Q. What handling precautions are required due to the compound’s reactivity?

  • Stability : Sensitive to moisture and oxygen; store under inert gas (Ar) at –20°C in sealed vials .
  • Safety : Use gloveboxes for synthesis and Schlenk techniques for transfers. Avoid exposure to strong acids/bases to prevent boronate hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?

  • Electronic Effects : The electron-withdrawing CF₃ group enhances electrophilicity of the boronate, accelerating transmetallation with Pd catalysts .
  • Steric Impact : The bulky CF₃ substituent may reduce coupling efficiency with sterically hindered aryl halides. Optimize using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
  • Case Study : Coupling with 2-bromopyridine achieves 72% yield vs. 58% for non-CF₃ analogs, demonstrating enhanced reactivity .

Q. What strategies resolve contradictions in reported yields for hydroboration vs. cross-coupling syntheses?

  • Data Analysis : Hydroboration (Cy₂BH) gives higher stereoselectivity (>95% E) but lower yields (60–70%) due to side reactions, while Pd-catalyzed methods achieve higher yields (80–85%) but require rigorous oxygen exclusion .
  • Troubleshooting : Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 4:1) and purify via silica gel chromatography (eluent: hexane/CH₂Cl₂) .

Q. Can this compound serve as a fluorescent probe, and what structural features enable this application?

  • Mechanistic Insight : The conjugated styryl-boronate system allows π→π* transitions, producing fluorescence at λem = 450–500 nm. The CF₃ group enhances photostability by reducing π-system oxidation .
  • Experimental Design : Test fluorescence quantum yield (Φ) in polar solvents (e.g., DMSO) and compare with analogs lacking CF₃ .

Methodological Challenges and Solutions

Q. How to mitigate boronate hydrolysis during long-term storage?

  • Stabilization : Add molecular sieves (3Å) to storage vials and pre-dry solvents (THF, Et₂O) over Na/benzophenone .
  • Purity Check : Monitor hydrolysis via ¹¹B NMR; intact borolanes show δ = 28–32 ppm, while hydrolysis products (boric acids) appear at δ = 10–15 ppm .

Q. What computational methods predict the compound’s behavior in catalytic cycles?

  • DFT Modeling : Calculate Gibbs free energy (ΔG‡) for transmetallation steps using B3LYP/6-31G(d). The CF₃ group lowers ΔG‡ by 5–8 kcal/mol vs. non-fluorinated analogs .
  • Molecular Dynamics : Simulate Pd-ligand interactions to optimize catalyst design .

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